2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide 2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1172264-16-2
VCID: VC2629320
InChI: InChI=1S/C11H14ClNOS/c1-15-10-4-2-9(3-5-10)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14)
SMILES: CSC1=CC=C(C=C1)CCNC(=O)CCl
Molecular Formula: C11H14ClNOS
Molecular Weight: 243.75 g/mol

2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide

CAS No.: 1172264-16-2

Cat. No.: VC2629320

Molecular Formula: C11H14ClNOS

Molecular Weight: 243.75 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide - 1172264-16-2

Specification

CAS No. 1172264-16-2
Molecular Formula C11H14ClNOS
Molecular Weight 243.75 g/mol
IUPAC Name 2-chloro-N-[2-(4-methylsulfanylphenyl)ethyl]acetamide
Standard InChI InChI=1S/C11H14ClNOS/c1-15-10-4-2-9(3-5-10)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14)
Standard InChI Key OZNZGAXEWCGZPQ-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)CCNC(=O)CCl
Canonical SMILES CSC1=CC=C(C=C1)CCNC(=O)CCl

Introduction

Chemical Structure and Properties

2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide possesses a distinctive chemical structure featuring several functional groups that contribute to its reactivity and properties. As indicated by its name, the compound contains a chloroacetamide moiety connected to a 4-(methylthio)phenyl group via an ethyl linker.

Basic Identification and Chemical Data

The compound is identified by the CAS number 1172264-16-2 and has a molecular formula of C₁₁H₁₄ClNOS. Its molecular weight is recorded as 243.75 g/mol, making it a relatively small organic molecule with potential for good biological membrane penetration. The IUPAC name for this compound is 2-chloro-N-[2-(4-methylsulfanylphenyl)ethyl]acetamide, which systematically describes its chemical structure.

The chemical identity of this compound is further characterized by specific chemical identifiers that enable precise database searching and structure verification. These include standardized notations such as InChI and SMILES strings, which encode the structural information in computer-readable formats.

Table 1: Key Properties of 2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide

PropertyValueSource
Chemical FormulaC₁₁H₁₄ClNOS
Molecular Weight243.75 g/mol
CAS Number1172264-16-2
IUPAC Name2-chloro-N-[2-(4-methylsulfanylphenyl)ethyl]acetamide
InChIInChI=1S/C11H14ClNOS/c1-15-10-4-2-9(3-5-10)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14)
SMILESCSC1=CC=C(C=C1)CCNC(=O)CCl
Canonical SMILESCSC1=CC=C(C=C1)CCNC(=O)CCl
PubChem Compound ID44122770

Structural Features and Their Implications

The structure of 2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide contains several noteworthy features that influence its chemical behavior. The methylthio group (-SCH₃) attached to the para position of the phenyl ring serves as an electron-donating substituent, affecting the electron distribution throughout the aromatic system. This substituent contributes to the compound's lipophilicity and potentially influences its interactions with biological macromolecules.

The chloroacetamide portion of the molecule is particularly significant from a reactivity standpoint. The chlorine atom represents a good leaving group, making this position susceptible to nucleophilic substitution reactions. This reactivity pattern is important for understanding both the compound's potential applications in chemical synthesis and its possible mechanisms of action in biological systems.

The amide linkage (-NHCO-) provides hydrogen bond donor and acceptor sites, which can be crucial for molecular recognition processes in biological contexts. Additionally, the ethyl linker between the amide and aromatic portions provides conformational flexibility to the molecule, potentially allowing it to adapt its shape when interacting with biological targets.

Exposure RouteFirst-Aid MeasureSource
InhalationMove victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention. Avoid mouth-to-mouth resuscitation if the compound was ingested or inhaled.
Skin ContactRemove contaminated clothing immediately. Wash affected area thoroughly with soap and abundant water. Consult medical personnel if irritation develops or persists.
Eye ContactRinse eyes with clean water for at least 15 minutes, holding eyelids open to ensure complete irrigation. Seek medical evaluation.
IngestionRinse mouth with water. Do not induce vomiting. Never administer anything by mouth to an unconscious person. Contact a poison control center or emergency medical services immediately.

Related Compounds and Structural Analogs

Examining structurally related compounds provides valuable context for understanding the potential properties and applications of 2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide. Structure-activity relationships can often be inferred by comparing compounds with similar core structures but different substituents.

Comparison with Methoxy Analog

One closely related compound is 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide, which differs from our target compound only in the para-substituent on the phenyl ring (methoxy group instead of methylthio) . This minor structural difference can have significant implications for the compound's properties and behavior.

Table 3: Comparison of 2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide with Its Methoxy Analog

Property2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamideSource
CAS Number1172264-16-217639-50-8
Molecular FormulaC₁₁H₁₄ClNOSC₁₁H₁₄ClNO₂
Molecular Weight243.75 g/mol227.69 g/mol
SubstituentMethylthio (-SCH₃)Methoxy (-OCH₃)
Year of PubChem EntryLast modified 2023Last modified 2025

Structure-Property Relationships

The substitution of a methylthio group with a methoxy group introduces several potential differences in physicochemical properties:

  • Electronic effects: Both groups are electron-donating, but they differ in their resonance and inductive effects, potentially altering the electron distribution in the aromatic ring.

  • Lipophilicity: Generally, methylthio groups confer greater lipophilicity (higher logP values) compared to methoxy groups, which can influence membrane permeability and protein binding in biological systems.

  • Metabolism: The methylthio and methoxy groups undergo different metabolic pathways, potentially leading to different pharmacokinetic profiles if these compounds were to be investigated for biological applications.

  • Hydrogen bonding: The oxygen in the methoxy group is a better hydrogen bond acceptor than the sulfur in the methylthio group, potentially affecting molecular recognition and binding specificity.

  • Steric factors: The C-S bond is longer than the C-O bond, and sulfur has a larger atomic radius than oxygen, resulting in different spatial arrangements that can influence molecular interactions.

These structure-property relationships highlight how seemingly minor structural modifications can significantly impact a compound's behavior, underscoring the importance of careful molecular design in chemical research.

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